sodium (2Z)-7-{[(2R)-2-amino-2-carboxyethyl]sulfanyl}-2-({[(1S)-2,2-dimethylcyclopropyl]carbonyl}amino)hept-2-enoate
Description
Historical Context of Cilastatin (B194054) Sodium Development within Pharmaceutical Science
The story of cilastatin is intrinsically linked to the discovery of the carbapenem (B1253116) class of antibiotics. nih.gov In the late 1970s, the natural product thienamycin, produced by Streptomyces cattleya, was identified as a potent antibiotic with an exceptionally broad spectrum of activity. nih.govnih.gov However, thienamycin's inherent chemical instability in concentrated solutions made it unsuitable for clinical development. nih.gov This led researchers at Merck Sharp & Dohme Research Laboratories to synthesize a more stable derivative, imipenem (B608078). nih.govdrugbank.com
While imipenem solved the stability issue and retained the powerful antibacterial profile of its predecessor, it faced a new obstacle during preclinical and clinical studies. nih.govnih.gov Researchers discovered that imipenem was extensively metabolized in the kidneys by a specific enzyme, dehydropeptidase-I (DPEP1), located in the renal brush border. nih.govnih.gov This rapid degradation resulted in low urinary concentrations of the active antibiotic, limiting its effectiveness for urinary tract infections. nih.gov
To counteract this metabolic inactivation, a dedicated research program was initiated to find a specific inhibitor of dehydropeptidase-I. nih.govnih.gov This effort culminated in the development of cilastatin, a compound designed to selectively and reversibly block the action of DPEP1. nih.govnih.gov The co-administration of cilastatin with imipenem successfully protected the antibiotic from renal degradation. nih.gov This combination, under the trade name Primaxin, was approved by the U.S. Food and Drug Administration (FDA) in November 1985, marking a significant milestone in antibiotic therapy. drugbank.comnih.govnih.gov
| Milestone | Description | Year |
| Discovery of Thienamycin | The first carbapenem antibiotic, produced by Streptomyces cattleya, was discovered, showing potent, broad-spectrum activity. nih.govnih.gov | Late 1970s |
| Synthesis of Imipenem | A chemically stable N-formimidoyl derivative of thienamycin, imipenem, was synthesized to overcome the stability issues of the parent compound. nih.govnih.gov | Early 1980s |
| Identification of Metabolic Hurdle | Researchers identified that imipenem was rapidly metabolized in the kidneys by the enzyme dehydropeptidase-I, leading to low urinary recovery. nih.govnih.gov | Early 1980s |
| Development of Cilastatin | Cilastatin was specifically developed by Merck Sharp & Dohme Research Laboratories as a dehydropeptidase-I inhibitor to prevent imipenem's degradation. nih.govmedrxiv.org | c. 1980-1983 |
| FDA Approval of Imipenem/Cilastatin | The combination product of imipenem and cilastatin (Primaxin) was approved for clinical use in the United States. drugbank.comwikipedia.org | 1985 |
Foundational Role of Cilastatin Sodium as a Renal Dehydropeptidase-I Inhibitor
The foundational role of cilastatin in medicine is as a potent and specific inhibitor of dehydropeptidase-I (DPEP1), an enzyme located on the brush border of the proximal tubules in the kidneys. nih.govnih.govnih.gov This enzyme is a zinc-dependent peptidase that hydrolyzes various dipeptides. asm.org Crucially, DPEP1 is responsible for the renal metabolism of carbapenem antibiotics like imipenem. nih.govwikipedia.org When imipenem is administered alone, DPEP1 breaks the beta-lactam ring, inactivating the antibiotic. nih.govyoutube.com
It is critical to note that cilastatin itself possesses no antibacterial activity. drugbank.comwikipedia.org Its sole purpose in the combination formulation is to act as a pharmacokinetic enhancer, protecting imipenem from metabolic breakdown. drugbank.comnih.gov Research has also shown that DPEP1 plays a role in the final step of converting leukotriene D4 to leukotriene E4, a process that is also inhibited by cilastatin. nih.govgoogle.com Furthermore, cilastatin's inhibition of DPEP1 has been shown to prevent potential nephrotoxic effects associated with high doses of imipenem alone, as it competitively blocks the antibiotic's entry into the proximal tubular cells where such damage could occur. nih.govnih.govnih.gov
| Parameter | Description | Finding |
| Target Enzyme | The specific human enzyme that cilastatin inhibits. drugbank.com | Dehydropeptidase-I (DPEP1). drugbank.comwikipedia.org |
| Location of Enzyme | The primary location of the target enzyme in the body. nih.gov | Brush border of the renal proximal tubule. nih.govnih.gov |
| Mechanism of Action | The biochemical effect of cilastatin on its target. nih.gov | Reversible inhibition of DPEP1, preventing hydrolysis of imipenem. nih.govyoutube.com |
| Effect on Imipenem | The primary outcome of cilastatin's action on co-administered imipenem. | Prevents renal metabolism, increasing urinary recovery and systemic half-life. nih.govnih.govwikipedia.org |
| Intrinsic Activity | The inherent biological activity of cilastatin itself. | Cilastatin has no direct antibacterial activity. drugbank.comwikipedia.org |
| Secondary Inhibition | An additional metabolic pathway inhibited by cilastatin. | Inhibits the conversion of leukotriene D4 to leukotriene E4. nih.govgoogle.com |
Structure
2D Structure
Properties
Key on ui mechanism of action |
Cilastatin is a renal dehydropeptidase-I inhibitor. Since the antibiotic, imipenem, is hydrolyzed by dehydropeptidase-I, which resides in the brush border of the renal tubule, cilastatin is administered with imipenem to block the metabolism of imipenem. |
|---|---|
CAS No. |
81129-83-1 |
Molecular Formula |
C16H25N2NaO5S |
Molecular Weight |
380.4 g/mol |
IUPAC Name |
sodium (2R)-2-amino-3-[(Z)-6-carboxy-6-[[(1S)-2,2-dimethylcyclopropanecarbonyl]amino]hex-5-enyl]sulfanylpropanoate |
InChI |
InChI=1S/C16H26N2O5S.Na/c1-16(2)8-10(16)13(19)18-12(15(22)23)6-4-3-5-7-24-9-11(17)14(20)21;/h6,10-11H,3-5,7-9,17H2,1-2H3,(H,18,19)(H,20,21)(H,22,23);/q;+1/p-1/b12-6-;/t10-,11+;/m1./s1 |
InChI Key |
QXPBTTUOVWMPJN-QBNHLFMHSA-M |
Isomeric SMILES |
CC1(C[C@@H]1C(=O)N/C(=C\CCCCSC[C@@H](C(=O)[O-])N)/C(=O)O)C.[Na+] |
Canonical SMILES |
CC1(CC1C(=O)NC(=CCCCCSCC(C(=O)[O-])N)C(=O)O)C.[Na+] |
Other CAS No. |
81129-83-1 |
physical_description |
Solid |
Pictograms |
Irritant |
Related CAS |
82009-34-5 (Parent) |
solubility |
1.00e-01 g/L |
Synonyms |
Cilastatin Cilastatin Monosodium Salt Cilastatin Sodium MK 0791 MK 791 MK-791 MK0791 MK791 Monosodium Salt, Cilastatin Salt, Cilastatin Monosodium Sodium, Cilastatin |
Origin of Product |
United States |
Mechanistic Research on Cilastatin Sodium
Dehydropeptidase-I Inhibition Dynamics
Cilastatin (B194054) sodium is a potent and specific inhibitor of dehydropeptidase-I (DHP-I), a zinc-dependent metalloenzyme located in the brush border of renal proximal tubular cells. asm.org This inhibition is crucial for preventing the renal degradation of certain antibiotics, such as imipenem (B608078). drugbank.comdroracle.aiyoutube.com
Mechanistic Models of Competitive Enzyme Inhibition
The inhibition of dehydropeptidase-I by cilastatin follows a competitive inhibition model. medchemexpress.com In this classic enzymatic inhibition mechanism, the inhibitor molecule, cilastatin, possesses a structural similarity to the enzyme's natural substrate. researchgate.net This resemblance allows it to bind to the active site of the enzyme, thereby competing with the substrate. drugbank.com The binding of the inhibitor to the active site is a reversible process, and at any given moment, the enzyme can be bound to either the substrate or the inhibitor, but not both simultaneously. drugbank.com
A key characteristic of competitive inhibition is that the maximum reaction velocity (Vmax) remains unchanged, while the Michaelis constant (Km), which represents the substrate concentration at half-maximal velocity, increases. This indicates that a higher concentration of the substrate is required to achieve the same reaction rate in the presence of the competitive inhibitor. The effect of the inhibitor can be overcome by significantly increasing the substrate concentration, which will outcompete the inhibitor for binding to the enzyme's active site. drugbank.com
Molecular Interaction and Binding Kinetics with Dehydropeptidase-I
Cilastatin acts as a reversible, competitive inhibitor of renal dehydropeptidase-I. medchemexpress.com Research indicates that cilastatin binds to dehydropeptidase-I located at the lipid rafts on the cell surface of proximal tubular cells. researchgate.netresearchgate.net This interaction is not only pivotal for its primary inhibitory function but has also been observed to interfere with the internalization of proteins associated with these lipid rafts. researchgate.net
The potency of this inhibition is highlighted by its low inhibitory concentration. Studies have reported an IC50 value, the concentration of an inhibitor required to reduce the activity of an enzyme by half, for cilastatin's inhibition of dehydropeptidase-I to be approximately 0.1 μM. medchemexpress.com
| Parameter | Value | Enzyme Source |
| Inhibition Type | Competitive, Reversible | Renal Dehydropeptidase-I |
| IC50 | 0.1 μM | Renal Dehydropeptidase-I |
This table presents the kinetic parameters of cilastatin sodium's interaction with dehydropeptidase-I.
Extended Enzymatic Inhibition Profile
Beyond its well-established role as a dehydropeptidase-I inhibitor, cilastatin sodium demonstrates inhibitory activity against other enzymes, showcasing a broader, albeit specific, enzymatic interaction profile.
Inhibition of Leukotriene D4 Dipeptidase
Cilastatin sodium is a potent and specific inhibitor of renal leukotriene D4 dipeptidase. nih.gov This enzyme is responsible for the conversion of leukotriene D4 to leukotriene E4, a key step in the metabolic pathway of leukotrienes, which are inflammatory mediators. drugbank.comnih.gov The inhibition of this dipeptidase by cilastatin has been shown to be highly specific to the kidney enzyme. nih.gov Research has determined that the lowest detectable inhibitory concentration of cilastatin for renal leukotriene D4 dipeptidase is 8 x 10⁻⁸ M. nih.gov
| Parameter | Value | Enzyme Source |
| Lowest Detectable Inhibitory Concentration | 8 x 10⁻⁸ M | Renal Leukotriene D4 Dipeptidase |
This table outlines the inhibitory concentration of cilastatin sodium for leukotriene D4 dipeptidase.
Inhibition of Bacterial Metallo-Beta-Lactamase Enzyme CphA
Interestingly, cilastatin sodium also exhibits inhibitory activity against the bacterial metallo-beta-lactamase enzyme CphA, which is produced by the bacterium Aeromonas hydrophila. nih.govnih.gov This enzyme is a zinc-dependent metallo-beta-lactamase that can hydrolyze carbapenem (B1253116) antibiotics like imipenem. asm.orgnih.gov
The inhibition of CphA by cilastatin is also competitive. medchemexpress.com Despite the lack of significant primary sequence similarity between mammalian dehydropeptidase-I and the bacterial CphA enzyme, they share the ability to be inhibited by cilastatin. nih.govnih.gov This suggests a conservation of certain structural features within their active sites that are recognized by cilastatin. The inhibitory potency of cilastatin against CphA is less pronounced than against dehydropeptidase-I, with a reported IC50 of 178 μM. medchemexpress.com
| Parameter | Value | Enzyme Source |
| Inhibition Type | Competitive | CphA from Aeromonas hydrophila |
| IC50 | 178 μM | CphA from Aeromonas hydrophila |
This table presents the kinetic parameters of cilastatin sodium's interaction with the bacterial enzyme CphA.
Synthetic and Chemical Methodologies
Total Synthesis Pathways for Cilastatin (B194054) Sodium
The total synthesis of cilastatin sodium, a dehydropeptidase inhibitor, has been approached through various routes, focusing on efficiency and stereochemical control. A common strategy involves the coupling of two key fragments: a seven-carbon chain and a cyclopropane-containing moiety, followed by the introduction of a cysteine-derived side chain.
Several synthetic pathways for cilastatin sodium have been reported, often commencing with the formation of a heptenoic acid derivative. One key intermediate is (Z)-7-chloro-2-[[(1S)-2,2-dimethylcyclopropane]carboxamide]-2-heptenoic acid . The synthesis of this intermediate can be achieved through a multi-step process.
A common starting point is the Grignard reaction of 1-bromo-5-chloropentane (B104276) with diethyl oxalate (B1200264) to produce ethyl 7-chloro-2-oxoheptanoate. cjph.com.cn This ketoester then undergoes a series of reactions, including amidation and the introduction of the cyclopropyl (B3062369) group. For instance, (s)-(+)-2,2-dimethylcyclopropane amine can be reacted with the heptenoate derivative. nih.gov
The crucial step in the total synthesis is the condensation of the heptenoic acid derivative with L-cysteine . nih.govgoogle.com This reaction is typically carried out in an alkaline aqueous solution. For example, L-cysteine hydrochloride monohydrate can be reacted with (Z)-7-chloro-2[[(1S)-2,2-dimethyl cyclopropane]carboxamide]-2-heptenoic acid in the presence of a base like sodium hydroxide. google.com This nucleophilic substitution reaction, where the thiol group of cysteine displaces the chlorine atom, forms the cilastatin acid. The reaction progress can be monitored until the disappearance of the starting chloro-compound. google.com
An alternative approach involves the reaction of (Z)-7-chloro-((s)-2,2-di metharopenraxaminel)-2-kiciene with L-cysteine hydrochloride, which has been reported to yield cilastatin with varying efficiencies depending on the reaction conditions. nih.gov The use of different solvents and bases, such as tetrahydrofuran (B95107) and triethylamine, has been explored to optimize the yield of this condensation step. nih.gov
The table below summarizes key reactions and intermediates in the synthesis of cilastatin.
| Reaction Step | Reactants | Key Intermediate/Product |
| Grignard Reaction | 1-bromo-5-chloropentane, diethyl oxalate | Ethyl 7-chloro-2-oxoheptanoate |
| Amidation | Ethyl 7-chloro-2-oxoheptanoate derivative, (s)-(+)-2,2-dimethylcyclopropane amine | (Z)-7-chloro-2-[[(1S)-2,2-dimethylcyclopropane]carboxamide]-2-heptenoic acid |
| Condensation | (Z)-7-chloro-2-[[(1S)-2,2-dimethylcyclopropane]carboxamide]-2-heptenoic acid, L-cysteine hydrochloride monohydrate | Cilastatin Acid |
The stereochemistry of cilastatin is critical for its biological activity. The molecule contains two key stereocenters: one in the cyclopropane (B1198618) ring and another in the cysteine-derived side chain. The desired stereoisomer is the (Z)-isomer with the (R)-configuration at the cysteine alpha-carbon and the (S)-configuration at the cyclopropyl carboxamide moiety. google.com
Achieving the correct stereochemistry is a central challenge in the synthesis of cilastatin. The use of enantiopure starting materials is a common strategy. For instance, the synthesis utilizes (S)-2,2-dimethylcyclopropane carboxylic acid and L-cysteine , which is the (R)-enantiomer, to introduce the desired chirality. cjph.com.cndaicelpharmastandards.com
Substrate control plays a significant role in directing the stereochemical outcome of reactions. google.com During the synthesis, the inherent stereochemistry of the starting materials influences the formation of new stereocenters. google.com The geometry of the double bond in the heptenoic acid chain is also crucial, with the (Z)-isomer being the desired configuration. nih.gov Isomerization from the (E) to the (Z) isomer can be achieved by adjusting the pH of the reaction mixture. nih.gov
The development of stereoselective synthetic methods aims to maximize the yield of the desired diastereomer while minimizing the formation of unwanted stereoisomers. jocpr.com This often involves careful selection of reagents, catalysts, and reaction conditions to control the approach of reactants and influence the transition state geometry.
Advanced Purification and Product Form Control
The purification of cilastatin and the control of its solid-state form are critical for ensuring the quality and stability of the final pharmaceutical product.
Following the synthesis, cilastatin acid is present in a reaction mixture containing various salts and byproducts. The isolation process typically begins with adjusting the pH of the aqueous solution to around 3.0 with an acid like hydrochloric acid. nih.gov This protonates the carboxyl groups of cilastatin, reducing its solubility in water and facilitating its separation.
Extraction with a suitable organic solvent, such as a C4-C8 alcohol like n-butanol or cyclohexanol, can be employed to transfer the cilastatin acid from the aqueous phase to the organic phase. google.com The volume of the organic layer can then be reduced to precipitate the cilastatin acid, or the solvent can be completely evaporated followed by crystallization from a mixture of water and a water-miscible solvent. google.com
Derivatization techniques can also be utilized for purification. For example, forming a salt of cilastatin can alter its solubility properties, allowing for selective precipitation or extraction. The formation of lipidic derivatives of cilastatin through amidation of the α-amino group has been explored, which introduces a non-polar carbon chain to the molecule. nih.gov
Cilastatin sodium is often supplied as an amorphous, hygroscopic solid. The amorphous form can offer advantages in terms of solubility and dissolution rate compared to crystalline forms. A common method for preparing amorphous cilastatin sodium is solvent precipitation. google.com This involves dissolving cilastatin sodium in a solvent where it is soluble, such as methanol, and then adding an anti-solvent, like acetone, to induce precipitation of the amorphous solid. google.com
The stability of the amorphous form is a significant concern, as it is thermodynamically metastable and can crystallize over time, potentially affecting the drug product's performance. google.comrsc.org Stabilization can be achieved by inhibiting crystallization. This can be influenced by the presence of excipients or by controlling the residual solvent content. The strong ionic interactions within the amorphous salt contribute to its stability by reducing the thermodynamic driving force for crystallization. nih.gov Thermal treatment, or annealing, under specific conditions has also been investigated as a method to enhance the chemical stability of amorphous pharmaceutical salts without inducing crystallization. google.com
The table below outlines a typical process for preparing amorphous cilastatin sodium.
| Step | Description |
| Dissolution | Cilastatin acid is dissolved in a mixture of an alcohol (e.g., ethanol (B145695) or n-butanol) and a base (e.g., triethylamine). google.com |
| Salt Formation | A solution of a sodium salt, such as sodium ethyl hexanoate, in an alcohol is added to the cilastatin solution. google.com |
| Precipitation | The addition of the sodium salt solution induces the precipitation of cilastatin sodium as an amorphous solid. google.com |
| Isolation and Drying | The precipitated solid is filtered, washed with a suitable solvent like acetone, and dried under vacuum. google.comgoogle.com |
Controlling impurities in cilastatin sodium is crucial for its safety and efficacy. Impurities can arise from starting materials, intermediates, side reactions during synthesis, or degradation. daicelpharmastandards.comveeprho.com
Process-Related Impurities: These include unreacted starting materials and byproducts from the various synthetic steps. For instance, residual amounts of the chloro-intermediate or byproducts from the amidation reaction may be present. veeprho.com
Degradation Impurities: Cilastatin can degrade under certain conditions, leading to the formation of impurities. Hydrolysis products can form in aqueous solutions, and oxidation of the sulfur atom is another potential degradation pathway. veeprho.com The European Pharmacopoeia (EP) lists several related substances for cilastatin sodium, including Impurity B and Impurity C, which are formed via Michael addition reactions with compounds like (E)-3-penten-2-one. cjph.com.cn
A robust analytical strategy is essential for the identification, quantification, and control of these impurities. High-Performance Liquid Chromatography (HPLC) is a primary technique used for impurity profiling of cilastatin sodium. google.comjocpr.com An HPLC method has been developed that can identify and quantify a wide range of related substances of both imipenem (B608078) and cilastatin. google.com This method is crucial for stability testing and ensuring the quality of the final drug product. google.com
Other analytical techniques employed for impurity characterization include:
Mass Spectrometry (MS): Used for the identification of impurities by determining their molecular weight. cjph.com.cndaicelpharmastandards.com
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides structural information for the confirmation of impurity structures. cjph.com.cndaicelpharmastandards.com
Gas Chromatography (GC): Utilized for the quantification of residual solvents. veeprho.com
Inductively Coupled Plasma-Mass Spectrometry (ICP-MS): Employed for the assessment of elemental impurities. veeprho.com
The synthesis and characterization of potential impurities serve as reference standards for analytical method development and validation. cjph.com.cn
Preclinical Pharmacological Investigations of Cilastatin Sodium
Comparative Pharmacokinetics and Pharmacodynamics in Animal Models
The elimination kinetics of cilastatin (B194054) have been shown to be dose-dependent in animal models. A study in rats demonstrated that as the intravenous dose of cilastatin increased from 5 mg/kg to 200 mg/kg, the total plasma clearance and non-renal clearance decreased. nih.gov Specifically, total plasma clearance fell from 20.2 mL/min/kg at the lowest dose to 11.4 mL/min/kg at the highest dose. nih.gov
Metabolism is a key component of cilastatin's elimination. The primary metabolic pathway is N-acetylation, and the dose-dependent kinetics are thought to be due, at least in part, to the saturation of this process. nih.gov This is supported by the observation that the fraction of cilastatin converted to its N-acetylated metabolite decreased from 0.915 at a 10 mg/kg dose to 0.626 at a 100 mg/kg dose in rats. nih.gov In contrast to total and non-renal clearance, the renal clearance of cilastatin increased with higher doses, rising from 2.50 mL/min/kg to 6.10 mL/min/kg. nih.gov The volume of distribution, however, remained unchanged across the tested dose range. nih.gov
Studies involving co-administration with other drugs, such as the carbapenem (B1253116) DA-1131, further illuminate cilastatin's pharmacokinetic behavior in different species. These investigations help characterize how cilastatin's primary action—the inhibition of DHP-I—affects the disposition of other compounds. nih.gov
The effect of cilastatin on the pharmacokinetics of co-administered drugs shows significant variation across different animal species, underscoring species-specific differences in the activity and inhibition of renal DHP-I. nih.gov
In a study investigating the effects of cilastatin on the pharmacokinetics of a new carbapenem, DA-1131, distinct responses were observed in rats, rabbits, and dogs. nih.gov
In rats , co-administration of cilastatin significantly slowed the nonrenal clearance (CLNR) of DA-1131 from 8.01 to 3.00 mL/min/kg. This effect was attributed to the inhibition of DA-1131 metabolism by renal DHP-I, leading to a significant increase in the urinary excretion of the unchanged carbapenem. nih.gov
In rabbits , cilastatin also significantly reduced the nonrenal clearance of DA-1131 (from 6.77 to 2.41 mL/min/kg) by inhibiting renal DHP-I. Additionally, it significantly decreased the renal clearance (CLR) by inhibiting the tubular secretion of DA-1131. nih.gov
In dogs , however, co-administration with cilastatin did not affect the nonrenal clearance of DA-1131, indicating a species difference in the metabolic interaction. nih.gov
These findings highlight that the impact of DHP-I inhibition by cilastatin is not uniform across species, with pronounced effects on drug metabolism and clearance in rats and rabbits but not in dogs. nih.gov
| Species | Treatment | CLNR (mL/min/kg) |
|---|---|---|
| Rat | DA-1131 alone | 8.01 |
| DA-1131 + Cilastatin | 3.00 | |
| Rabbit | DA-1131 alone | 6.77 |
| DA-1131 + Cilastatin | 2.41 | |
| Dog | DA-1131 alone | Value Not Reported |
| DA-1131 + Cilastatin | No Effect Observed |
In Vitro Biochemical and Cellular Studies
In vitro studies have precisely characterized the inhibitory activity of cilastatin against its target enzyme, dehydropeptidase-I (DHP-I). Cilastatin is a selective DHP-I inhibitor with a reported inhibition constant (Ki) of 0.11 μM. This potent inhibition extends to the enzyme's activity on various substrates. For instance, cilastatin also inhibits leukotriene D4 hydrolase activity, which is another function of DHP-I, with the same Ki value of 0.11 μM.
Kinetic studies using DHP-I purified from different animal sources have confirmed this inhibitory action. Enzymes from rat lung, rat kidney, and hog kidney were all shown to be sensitive to cilastatin. drugbank.com Although physical parameters and immunoreactivity showed some differences between the rat and hog dipeptidases, the enzymes from all three sources catalyzed the hydrolysis of the carbapenem antibiotic imipenem (B608078) and the conversion of leukotriene D4 to leukotriene E4. drugbank.com Crucially, these activities were effectively inhibited by cilastatin in all cases. drugbank.com
| Enzyme/Activity | Ki Value | Source |
|---|---|---|
| Dehydropeptidase-I | 0.11 μM | |
| Leukotriene D4 hydrolase | 0.11 μM |
Beyond direct enzyme inhibition, cilastatin modulates several cellular pathways, which contributes to its broader pharmacological effects, particularly nephroprotection. Studies have shown that cilastatin can interfere with the endocytic machinery in renal proximal tubular cells. nih.govucm.esresearchgate.net One key mechanism involves reducing the expression of megalin, an endocytic receptor responsible for the uptake of various substances, including nephrotoxic drugs like gentamicin. nih.govucm.esresearchgate.net This effect is linked to cilastatin's ability to interfere with lipid raft cycling in the cell membrane. nih.govucm.es
By binding to DHP-I within these lipid rafts, cilastatin disrupts the normal uptake process, leading to a decrease in the intracellular accumulation of toxins. researchgate.net This reduction in toxin uptake subsequently leads to the downregulation of damaging cellular events, including oxidative stress and inflammation. nih.govucm.esresearchgate.net For example, in models of tacrolimus-induced nephropathy, cilastatin treatment improved renal function and decreased interstitial inflammation, as evidenced by reduced infiltration of ED-1-positive and osteopontin-positive cells. nih.govresearchgate.net
A significant component of cilastatin's nephroprotective effect is its ability to inhibit apoptosis in renal cells exposed to various toxins. nih.govnih.gov This anti-apoptotic action has been demonstrated in vitro against a range of nephrotoxic agents, including gentamicin, cisplatin (B142131), vancomycin, and tacrolimus. nih.govnih.govresearchgate.net
Cellular-level investigations have revealed several mechanisms for this anti-apoptotic effect:
Modulation of Apoptotic Proteins: Cilastatin has been shown to prevent the upregulation of the pro-apoptotic protein Bax and to reverse the increased Bax/Bcl-2 ratio induced by toxins like gentamicin. nih.gov
Reduction of Caspase Activity: In models of tacrolimus-induced kidney injury, cilastatin treatment significantly reduced the expression of active caspase-3. nih.govresearchgate.net
Decreased DNA Fragmentation: Cilastatin prevents apoptotic events such as oligonucleosomal DNA fragmentation in renal proximal tubular epithelial cells exposed to various nephrotoxins. researchgate.net Studies using TUNEL (terminal deoxynucleotidyl transferase dUTP nick end labeling) assays confirmed that cilastatin co-treatment significantly reduces the number of apoptotic cells in injured kidney tissue. nih.govresearchgate.net
Inhibition of Oxidative Stress: The anti-apoptotic effect is also linked to a reduction in oxidative stress. Cilastatin has been found to decrease levels of oxidative stress markers like 8-OHdG and 4-HHE while increasing the expression of antioxidant enzymes such as manganese superoxide (B77818) dismutase in renal tissue. nih.govresearchgate.net
In vitro experiments have shown that adding cilastatin to cell cultures, even after exposure to nephrotoxic drugs, can significantly increase cell viability and reduce apoptosis. europeanreview.org This suggests that cilastatin not only prevents but may also help in the recovery from cellular damage. europeanreview.org
Mechanistic Drug Interaction Studies in Preclinical Models
Cilastatin sodium's primary pharmacological role is as an inhibitor of the renal enzyme dehydropeptidase-I (DHP-I). This mechanism forms the basis for its most significant drug interaction, but preclinical studies have revealed a broader influence on the disposition and effects of co-administered drugs. These investigations in non-clinical models have been crucial for understanding its therapeutic applications and potential for drug-drug interactions.
Cilastatin's effect on renal clearance is primarily attributed to its potent and competitive inhibition of DHP-I, an enzyme located in the brush border of renal proximal tubules. patsnap.comdrugbank.com This enzyme is responsible for the hydrolysis and inactivation of certain carbapenem antibiotics, most notably imipenem. patsnap.comdrugbank.com By inhibiting DHP-I, cilastatin prevents the renal metabolism of imipenem. droracle.ai Preclinical studies demonstrated that when imipenem was administered alone, it was rapidly degraded in the kidneys, leading to low urinary concentrations of the active antibiotic. patsnap.com Co-administration with cilastatin significantly increases the urinary recovery of active imipenem, ensuring therapeutic concentrations in the urinary tract. droracle.ainih.gov
Beyond its well-established interaction with DHP-I, preclinical research indicates that cilastatin also interacts with other renal transport systems. Studies have shown that both imipenem and cilastatin are substrates for human organic anion transporters (hOAT1 and hOAT3). nih.gov Cilastatin was found to inhibit the transport of imipenem mediated by these OATs. nih.gov This inhibition reduces the intracellular accumulation of imipenem in renal proximal tubule cells, which is thought to be a mechanism contributing to the nephrotoxicity observed with high doses of imipenem alone. nih.govnih.gov Therefore, cilastatin's influence on renal clearance is twofold: it prevents metabolic inactivation by DHP-I and modulates tubular transport via OATs, thereby increasing the systemic availability of co-administered substrates and potentially reducing their renal toxicity. nih.govnih.gov Animal studies have demonstrated that cilastatin can reduce the risk of kidney injury from various nephrotoxic agents, including cyclosporin, cisplatin, and vancomycin, suggesting a broader nephroprotective effect beyond its interaction with imipenem. medrxiv.orgnih.gov
| Co-administered Compound | Preclinical Model | Observed Effect on Renal Disposition | Proposed Mechanism |
|---|---|---|---|
| Imipenem | Rabbits, Monkeys | Increased urinary recovery of active imipenem; Reduced renal secretion and accumulation. nih.govnih.gov | Inhibition of renal dehydropeptidase-I (DHP-I); Inhibition of organic anion transporters (OAT1/3). nih.gov |
| Cisplatin | Rats | Reduced nephrotoxicity. medrxiv.orgnih.gov | Inhibition of renal uptake (megalin blockade). nih.gov |
| Vancomycin | Rabbits, Rats | Reduced nephrotoxicity. medrxiv.orgnih.gov | Inhibition of renal uptake (megalin blockade). nih.gov |
| Gentamicin | In vitro/In vivo | Suppressed nephrotoxicity. nih.gov | Inhibition of renal uptake (megalin blockade). nih.gov |
Preclinical research has explored the synergistic potential of the imipenem/cilastatin combination with other antimicrobial agents. In a mouse bacteremia model, the combination of imipenem/cilastatin with cefotiam (B1212589) demonstrated significant synergy against methicillin-resistant Staphylococcus aureus (MRSA), including both beta-lactamase producing and non-producing strains. nih.gov The study found that combinations of imipenem and cefotiam were more effective than either drug administered alone. nih.gov Further in-vitro pharmacokinetic studies revealed that the timing of administration influenced the degree of synergy, with cefotiam given 2 hours after imipenem showing the most potent effect. nih.gov
Another study investigated the combination of imipenem/cilastatin and tetracycline (B611298) against Pseudomonas aeruginosa isolates from sepsis cases. mdpi.com The findings suggested that the combination could have an inhibitory effect on bacterial biofilm formation, a key factor in antibiotic resistance. mdpi.com This indicates a potential synergistic interaction that could enhance treatment efficacy against difficult-to-treat biofilm-associated infections. mdpi.com The concept of synergy, where the combined effect of two drugs is greater than the sum of their individual effects, is a key strategy to combat antimicrobial resistance. biointerfaceresearch.comnih.gov
| Antimicrobial Combination | Pathogen | Preclinical Model | Observed Synergistic Effect |
|---|---|---|---|
| Imipenem/Cilastatin + Cefotiam | Methicillin-resistant Staphylococcus aureus (MRSA) | Mouse bacteremia model; In-vitro pharmacokinetic system | Increased efficacy compared to either drug alone; enhanced bacterial killing kinetics. nih.gov |
| Imipenem/Cilastatin + Tetracycline | Pseudomonas aeruginosa | In vitro microdilution and biofilm assays | Inhibition of biofilm formation. mdpi.com |
Preclinical and clinical evidence has identified significant interactions between cilastatin (when co-administered with imipenem) and certain non-antimicrobial agents, most notably valproic acid. The co-administration of carbapenem antibiotics, including imipenem/cilastatin, with valproic acid can lead to a substantial and rapid decrease in serum valproic acid concentrations, often by 50-90%, which may result in subtherapeutic levels and loss of seizure control. drugs.comdrugs.com
The precise mechanism is not fully elucidated but is believed to be multifactorial. Animal and in-vitro studies suggest that carbapenems may enhance the metabolism of valproic acid to its glucuronide metabolite (VPA-g), inhibit the hydrolysis of VPA-g back to the active valproic acid in the liver, and potentially inhibit the intestinal absorption of valproic acid. drugs.comdrugs.commedscape.com A retrospective analysis of patient data showed that the reduction in valproic acid levels was significant, with imipenem/cilastatin causing an average decrease of 42%. nih.govnih.govamegroups.org This effect was observed to be less pronounced compared to other carbapenems like ertapenem (B1671056) and meropenem. nih.govamegroups.org
An interaction has also been noted with the antiviral agent ganciclovir (B1264). Reports have described the occurrence of generalized seizures in patients receiving imipenem/cilastatin and ganciclovir concurrently. nsw.gov.aumedicinenet.com While the mechanism for this interaction remains unknown, animal studies with ganciclovir have shown it can cause gonadal toxicity and carcinogenicity. fda.gov Developmental toxicity studies in animals with imipenem/cilastatin did not show drug-induced fetal malformations, but an increase in embryonic loss was observed in monkeys at doses similar to the recommended human dose. medscape.com Due to the potential for increased risk of seizures, co-administration is generally approached with caution. medscape.commedicinenet.com
| Non-Antimicrobial Agent | Preclinical/Clinical Finding | Observed Effect | Suspected Preclinical Mechanism |
|---|---|---|---|
| Valproic Acid | In vitro, animal studies, retrospective clinical analyses. drugs.comdrugs.comnih.gov | Significant reduction in serum valproic acid concentrations (average 42% with imipenem/cilastatin). nih.govnih.govamegroups.org | Increased metabolism to VPA-glucuronide; Inhibition of VPA-glucuronide hydrolysis; Inhibition of intestinal absorption. drugs.comdrugs.com |
| Ganciclovir | Clinical case reports. nsw.gov.aumedicinenet.com | Reports of concurrent use associated with seizures. nsw.gov.aumedicinenet.com | Unknown. medscape.com |
Analytical Science and Bioanalytical Method Development
Chromatographic Methodologies for Quantitative Analysis
Chromatography is a cornerstone for separating and quantifying Cilastatin (B194054) sodium from related substances and impurities. High-Performance Liquid Chromatography (HPLC) is the most prevalent technique, with variations like Hydrophilic Interaction Liquid Chromatography (HILIC) being employed for its specific chemical properties.
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is a widely adopted method for the simultaneous determination of Cilastatin sodium and Imipenem (B608078) in pharmaceutical formulations. These methods are valued for their accuracy, precision, and ability to separate the active components from excipients and degradation products.
Several isocratic RP-HPLC methods have been developed and validated. rjptonline.org A common approach involves using a C18 column with a mobile phase consisting of an aqueous buffer (such as phosphate (B84403) buffer) and an organic modifier, typically acetonitrile. rjptonline.orgijpbs.comjocpr.com Detection is commonly performed using a UV detector at wavelengths where both Cilastatin and its accompanying compounds exhibit significant absorbance, such as 265 nm or 238 nm. rjptonline.orgijpbs.commagtechjournal.com The flow rates are generally maintained around 1.0 mL/min. rjptonline.orgjocpr.commagtechjournal.com
Validation studies for these HPLC methods, following International Conference on Harmonisation (ICH) guidelines, have demonstrated excellent linearity over specific concentration ranges, with correlation coefficients (r or R²) consistently greater than 0.999. rjptonline.orgmagtechjournal.com The methods are proven to be specific, accurate (with recovery values typically between 98% and 102%), and precise. ijpbs.commagtechjournal.com
Table 1: Examples of HPLC Methods for Cilastatin Sodium Quantification
| Stationary Phase (Column) | Mobile Phase | Flow Rate (mL/min) | Detection Wavelength (nm) | Linear Range for Cilastatin (µg/mL) | Reference |
|---|---|---|---|---|---|
| Hypersil BDS C18 (250x4.6mm, 5µm) | 0.03M Dipotassium hydrogen phosphate (pH 3.2) : Acetonitrile | 1.0 | 265 | 20-120 | rjptonline.org |
| CN column (250x4.6mm, 5µm) | Acetonitrile : 0.1% Phosphoric acid (50:50) | 1.0 | 265 | 117.1-585.3 | magtechjournal.com |
| X-Terra C18 (250x4.6mm, 5.0µm) | Phosphate buffer (pH 3.0) : Acetonitrile (50:50) | 1.0 | 238 | 50-250 | ijpbs.com |
| Waters X terra MS C18 (250x4.6mm, 5.0µm) | Gradient of Phosphate buffers and Acetonitrile | 1.0 | 210 | Not Specified | jocpr.com |
Cilastatin is a polar compound, which can present challenges for retention in traditional reversed-phase chromatography. lcms.cz Hydrophilic Interaction Liquid Chromatography (HILIC) offers an effective alternative, utilizing a polar stationary phase and a mobile phase with a high concentration of an organic solvent, like acetonitrile, with a smaller amount of aqueous solvent. chromatographyonline.comelementlabsolutions.com In HILIC, a water-rich layer forms on the surface of the stationary phase, and polar analytes like Cilastatin are retained through partitioning between this aqueous layer and the more organic mobile phase. chromatographyonline.com This mechanism provides excellent retention for compounds that are poorly retained in RP-HPLC. lcms.cz
A HILIC method coupled with tandem mass spectrometry (MS/MS) has been successfully developed for the simultaneous determination of Cilastatin, Imipenem, and other polar compounds in biological matrices such as plasma and blood. nih.gov This method employed a Waters Atlantis HILIC column and detection via a mass spectrometer in positive ionization mode. nih.gov The technique proved to be sensitive and selective, with a rapid run time of four minutes per injection, demonstrating the suitability of HILIC for high-throughput bioanalytical applications. nih.gov
Table 2: HILIC-MS/MS Method for Cilastatin Quantification in Biological Samples
| Technique | Stationary Phase (Column) | Detection | Dynamic Range (µg/mL) | Matrix | Reference |
|---|---|---|---|---|---|
| HILIC-MS/MS | Waters Atlantis HILIC | Sciex API4000 MS/MS (Positive Ionization, MRM) | 0.1-100 | Rat plasma, Monkey plasma, Mouse blood | nih.gov |
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile organic compounds. mdpi.com Due to its high molecular weight and low volatility, Cilastatin sodium itself is not amenable to direct analysis by GC. Instead, GC-MS is a critical tool for identifying and quantifying volatile impurities that may be present in the active pharmaceutical ingredient (API), such as residual solvents from the manufacturing process. ispub.com
Regulatory guidelines, such as those from the ICH, mandate strict limits on residual solvents in pharmaceutical products. Headspace GC (HS-GC) coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) is the standard method for this analysis. ispub.comshimadzu.com In this technique, the drug substance is heated in a sealed vial, causing volatile solvents to partition into the headspace gas, which is then injected into the GC system. mdpi.com GC-MS provides definitive identification of unknown volatile peaks due to the mass spectra generated, making it superior to GC-FID for impurity profiling. shimadzu.com
Spectroscopic and Chemometric Approaches
Spectroscopic methods provide a rapid and non-destructive alternative to chromatography for the quantification of Cilastatin sodium, especially in simple mixtures.
Cilastatin sodium is almost always formulated with Imipenem, and their UV absorption spectra overlap significantly, making direct simultaneous quantification by standard spectrophotometry difficult. nih.gov First- and second-derivative spectrophotometry is an effective technique to resolve this issue. By calculating the first or second derivative of the absorbance spectrum with respect to wavelength, minor spectral features are enhanced, and overlapping bands can be separated. nih.govnih.gov
This method allows for the quantification of one compound at the zero-crossing point of the other in the derivative spectrum. For the determination of Cilastatin and Imipenem, trough amplitudes in the first-derivative spectra at specific wavelengths (e.g., 243 nm for Cilastatin and 318 nm for Imipenem) can be used for quantification. nih.gov These methods have been shown to be rapid, simple, and accurate for assaying commercial injections without requiring a prior separation step. nih.govnih.gov Linearity has been demonstrated over concentration ranges such as 14-42 µg/ml for Cilastatin. nih.gov
Table 3: Derivative Spectrophotometry Methods for Cilastatin Sodium
| Derivative Order | Analytical Wavelength (nm) | Linear Range for Cilastatin (µg/mL) | Detection Limit for Cilastatin (µg/mL) | Reference |
|---|---|---|---|---|
| First-Derivative | Not specified | Up to 75 | 0.52 | nih.gov |
| First-Derivative | 243 | 14-42 | Not Specified | nih.gov |
When analyzing complex mixtures with multiple overlapping signals, as is common with spectroscopic data, multivariate calibration techniques are highly valuable. These chemometric methods, such as Principal Component Regression (PCR) and Partial Least Squares (PLS), use information from the entire spectrum to build robust quantitative models. numberanalytics.combohrium.com
Principal Component Regression (PCR): This method first decomposes the spectral data matrix into a set of orthogonal principal components (PCs) that describe the major sources of variation in the data. nih.gov A subset of these PCs is then used as predictor variables in a multiple linear regression model to quantify the concentration of the analyte. iupac.org PCR effectively reduces data dimensionality and handles multicollinearity. nih.gov
Partial Least Squares (PLS): PLS is similar to PCR but with a key difference. When creating its latent variables (similar to PCs), PLS considers both the variation in the spectral data and the correlation with the analyte concentration. numberanalytics.comnih.gov This often makes PLS more robust and predictive, as it focuses on the variation that is relevant for quantification. nih.gov
These techniques can be applied to UV-Vis or other spectroscopic data obtained from mixtures containing Cilastatin sodium to deconvolve the overlapping spectra and perform simultaneous quantification of multiple components, offering a powerful alternative to derivative methods.
Method Validation and Stability-Indicating Assays in Pharmaceutical Formulations
The development and validation of analytical methods are critical for ensuring the quality, safety, and efficacy of pharmaceutical products containing cilastatin sodium. These methods are essential for the quantitative analysis of the active pharmaceutical ingredient (API) in bulk and in its finished dosage forms. Regulatory bodies, such as the International Council for Harmonisation (ICH), provide guidelines for the validation of analytical procedures to ensure they are suitable for their intended purpose.
The validation of an analytical method establishes its performance characteristics. Among the key validation parameters are robustness and precision, which ensure the reliability and consistency of the method during routine use.
Robustness is the measure of a method's capacity to remain unaffected by small, deliberate variations in method parameters. This provides an indication of its reliability during normal usage. For High-Performance Liquid Chromatography (HPLC) methods developed for the simultaneous estimation of cilastatin sodium and imipenem, robustness is typically evaluated by intentionally altering parameters such as:
Flow rate of the mobile phase
pH of the mobile phase buffer
Mobile phase composition (e.g., the ratio of organic solvent to buffer)
Detection wavelength
Column oven temperature
In various reported studies, the relative standard deviation (%RSD) of the results obtained after these slight modifications was found to be well within the acceptable limits, confirming the robustness of the methods. For instance, a study might show that a ±0.1 mL/min change in flow rate or a ±2 nm change in detection wavelength does not significantly impact the assay results for cilastatin sodium.
Precision of an analytical procedure expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. Precision is usually assessed at two levels:
Repeatability (Intra-day precision): This is the precision under the same operating conditions over a short interval of time. It is typically determined by performing a minimum of six replicate determinations at 100% of the test concentration.
Intermediate Precision (Inter-day precision or Ruggedness): This expresses the variations within the same laboratory, such as on different days, with different analysts, or with different equipment.
For methods analyzing cilastatin sodium, the precision is demonstrated by the low %RSD values for the assay of multiple preparations of a single batch. These values are consistently reported to be below 2%, which is a common acceptance criterion, indicating that the analytical methods are highly precise.
Table 1: Example of Robustness and Precision Data for a Validated HPLC Method for Cilastatin Sodium
| Validation Parameter | Condition | Observed Variation | Result (%RSD) | Acceptance Criteria |
| Robustness | Flow Rate | +/- 0.1 mL/min | < 2.0% | Should be within limits |
| Mobile Phase pH | +/- 0.2 | < 2.0% | Should be within limits | |
| Detection Wavelength | +/- 2 nm | < 2.0% | Should be within limits | |
| Precision | Repeatability (n=6) | Same day, same analyst | < 2.0% | %RSD ≤ 2% |
| Intermediate Precision | Different day, different analyst | < 2.0% | %RSD ≤ 2% |
Forced Degradation Studies to Identify Degradation Pathways
Forced degradation, or stress testing, is a critical component in the development of stability-indicating analytical methods. nih.gov These studies involve subjecting the drug substance to conditions more severe than accelerated stability testing to identify potential degradation products and establish degradation pathways. nih.gov This information is invaluable for developing formulations with better stability and for ensuring the safety of the drug product, as degradation products could be inactive or potentially toxic. nih.gov
For cilastatin sodium, forced degradation studies are typically performed under the following conditions as recommended by ICH guidelines:
Acidic Hydrolysis: Treatment with an acid (e.g., hydrochloric acid) at elevated temperatures.
Alkaline Hydrolysis: Treatment with a base (e.g., sodium hydroxide) at elevated temperatures.
Oxidative Degradation: Exposure to an oxidizing agent, such as hydrogen peroxide.
Thermal Degradation: Heating the solid drug substance at high temperatures.
Photolytic Degradation: Exposing the drug substance to UV or fluorescent light.
Research has shown that cilastatin sodium is susceptible to degradation under several of these stress conditions.
Oxidative Degradation: The presence of a sulfur atom in the cilastatin molecule makes it susceptible to oxidation. thieme-connect.com Studies have identified specific oxidative degradation products. When exposed to an aerobic environment, cilastatin sodium can be oxidized to form two diastereomeric impurities, designated as Cil-A1 and Cil-A2. thieme-connect.com UVC irradiation has also been shown to produce an oxidized form of cilastatin containing a sulfoxide (B87167) group. nih.gov
Double Bond Migration: Another identified degradation product is Cil-G, which is formed through the migration of a double bond within the cilastatin sodium structure. thieme-connect.com
Hydrolytic Degradation: Cilastatin sodium also undergoes degradation in aqueous acidic and basic environments, indicating that hydrolysis is a relevant degradation pathway. thieme-connect.com While the presence of imipenem can accelerate this degradation, cilastatin itself is susceptible to hydrolysis. thieme-connect.com
The development of a stability-indicating method requires that the analytical procedure can effectively separate the intact cilastatin sodium from all its potential degradation products, ensuring that the assay results are a true reflection of the drug's stability.
Table 2: Summary of Forced Degradation Studies on Cilastatin Sodium and Identified Degradation Products
| Stress Condition | Description | Identified Degradation Products | Proposed Degradation Pathway |
| Oxidation | Exposure to oxygen or oxidizing agents (e.g., H₂O₂) | Cil-A1 and Cil-A2 (diastereoisomers) | Oxidation of the sulfur atom to a sulfoxide. thieme-connect.com |
| Photolysis (UVC) | Irradiation with UVC light (254 nm) | Oxidized cilastatin with a sulfoxide group | Photo-oxidation of the sulfur atom. nih.gov |
| Isomerization | Spontaneous rearrangement | Cil-G | Migration of a double bond within the molecule. thieme-connect.com |
| Hydrolysis | Exposure to acidic or basic aqueous solutions | Unspecified hydrolytic products | Cleavage of labile bonds in the presence of water. thieme-connect.com |
Mechanisms of Antimicrobial Resistance and Cilastatin Sodium S Enzymatic Countermeasures
Strategies Employing Cilastatin (B194054) Sodium to Preserve Carbapenem (B1253116) Efficacy Against Resistance
The primary strategy to protect imipenem (B608078) from renal degradation is its co-formulation with cilastatin sodium. drugbank.com Cilastatin is a potent, specific, and reversible inhibitor of dehydropeptidase-I. frontiersin.orgfocusbiomolecules.com By binding to DPEP1, cilastatin prevents the hydrolysis of imipenem, thereby increasing its plasma half-life and ensuring that therapeutically adequate concentrations of the active antibiotic are excreted in the urine. droracle.aiwikipedia.org This combination, imipenem/cilastatin, was the first carbapenem product to be marketed and has been a cornerstone in treating a wide variety of severe bacterial infections. drugbank.comtandfonline.com
Beyond its primary role as a DPEP1 inhibitor, research has revealed that cilastatin possesses a secondary, direct antibacterial-adjuvant property. It has been shown to inhibit certain bacterial metallo-β-lactamases, which are a class of carbapenem-hydrolyzing enzymes produced by bacteria to confer resistance. focusbiomolecules.com Specifically, cilastatin inhibits the CphA metallo-β-lactamase produced by Aeromonas hydrophila. nih.govdrugbank.com This inhibitory action is attributed to similarities in the active sites of the mammalian DPEP1 and the bacterial CphA enzyme. researchgate.netdrugbank.com While this effect is not broad-spectrum against all metallo-β-lactamases, it represents an additional mechanism by which cilastatin can help preserve carbapenem efficacy.
Modern strategies have built upon this foundation. The development of triple-drug combinations, such as imipenem/cilastatin/relebactam, further enhances the activity against resistant organisms. frontiersin.org Relebactam is a newer β-lactamase inhibitor that targets different classes of bacterial enzymes, including Class A (like KPC) and Class C (AmpC) carbapenemases, which cilastatin does not inhibit. frontiersin.org This combination broadens the spectrum of activity to cover many imipenem-resistant strains, demonstrating an evolving strategy to combat resistance. frontiersin.org
Table 1: Research Findings on Cilastatin's Inhibitory Actions
| Enzyme Target | Source Organism/Location | Effect of Cilastatin | Primary Outcome | Reference |
|---|---|---|---|---|
| Dehydropeptidase-I (DPEP1) | Human Kidney | Potent Inhibition | Prevents renal degradation of imipenem, increasing its bioavailability and urinary concentration. | frontiersin.orgdroracle.aidrugbank.com |
| Metallo-β-lactamase (CphA) | Aeromonas hydrophila (Bacterium) | Inhibition | Directly counteracts a bacterial resistance mechanism, restoring imipenem's activity against this specific enzyme. | focusbiomolecules.comnih.govdrugbank.com |
Evolution of Resistance in the Context of Dehydropeptidase Inhibition
The use of cilastatin effectively neutralizes the host-based degradation of imipenem by DPEP1, but it does not prevent the evolution of bacterial resistance through other genetic and molecular pathways. oup.com The selective pressure exerted by the widespread use of carbapenems, including the imipenem/cilastatin combination, has driven the emergence and global spread of carbapenem-resistant Gram-negative bacteria. nih.govtandfonline.com
The primary mechanisms of acquired carbapenem resistance that have evolved in bacteria are not susceptible to inhibition by cilastatin and include:
Production of Carbapenemases: This is the most significant mechanism of resistance. tandfonline.comnih.gov Bacteria acquire genes that code for β-lactamase enzymes capable of hydrolyzing carbapenems. These enzymes belong to several molecular classes, including Class A (e.g., KPC), Class B metallo-β-lactamases (e.g., NDM, VIM, IMP), and Class D (e.g., OXA-48). tandfonline.comoup.com While cilastatin can inhibit CphA, it is ineffective against the most clinically prevalent carbapenemases like KPC and NDM. focusbiomolecules.comfrontiersin.org
Porin Channel Modifications: Gram-negative bacteria can alter or downregulate the expression of outer membrane proteins, known as porins, which act as channels for antibiotics to enter the cell. tandfonline.comnih.gov The loss of specific porins, such as OprD in Pseudomonas aeruginosa, is a common mechanism of resistance to imipenem. nih.gov
Efflux Pump Overexpression: Bacteria can develop or enhance active transport systems, called efflux pumps, that recognize and expel antibiotics from the cell before they can reach their target, the penicillin-binding proteins (PBPs). tandfonline.comnih.gov
Therefore, even in the presence of dehydropeptidase inhibition by cilastatin, bacterial populations can evolve high levels of resistance to imipenem through the acquisition of carbapenemase genes or mutations in porin and efflux pump systems. oup.commdpi.com The management of infections caused by these multi-drug resistant organisms requires newer combination agents or alternative classes of antibiotics. idsociety.org
Table 2: Mechanisms of Carbapenem Resistance and the Role of Cilastatin
| Resistance Mechanism | Description | Affected by Cilastatin? | Reference |
|---|---|---|---|
| Host DPEP1 Activity | Human renal enzyme degrades imipenem. | Yes (Inhibited) | frontiersin.orgdroracle.ai |
| Carbapenemase Production (e.g., KPC, NDM, OXA) | Bacterial enzymes hydrolyze the carbapenem antibiotic. | No (for most clinically relevant types) | tandfonline.comfrontiersin.org |
| Porin Loss | Loss or mutation of bacterial outer membrane channels prevents antibiotic entry. | No | nih.gov |
| Efflux Pump Overexpression | Bacterial pumps actively remove the antibiotic from the cell. | No | nih.gov |
Mentioned Compounds
Emerging Research Directions and Future Perspectives
Exploration of Dehydropeptidase-I Inhibition in Non-Antimicrobial Contexts
The therapeutic potential of cilastatin (B194054) is being explored in several areas outside of its traditional use with antibiotics, primarily focusing on its protective effects on various organs.
Nephroprotection: A significant area of research is the nephroprotective effect of cilastatin. nih.gov Studies have shown that cilastatin can protect the kidneys from the toxic effects of various drugs, including the anticancer agent cisplatin (B142131), the antibiotic vancomycin, and immunosuppressants like cyclosporine. nih.govnih.govnih.gov By inhibiting DPEP1 in the renal proximal tubule, cilastatin is thought to prevent the uptake and accumulation of these nephrotoxic agents. nih.govclinicaltrials.gov A systematic review and meta-analysis of 10 studies, including both randomized controlled trials and observational studies, found that patients treated with imipenem-cilastatin had a lower incidence of acute kidney injury (AKI) and better serum creatinine (B1669602) levels compared to control groups. researchgate.netnih.gov These findings suggest a promising role for cilastatin in preventing drug-induced kidney damage, particularly in patients undergoing cancer chemotherapy or receiving other nephrotoxic medications. nih.govascopubs.org
Neuroprotection: Emerging evidence suggests a neuroprotective role for cilastatin. Research in an experimental mouse model of glaucoma, a neurodegenerative disease, indicated that cilastatin administration could offer anti-inflammatory and neuroprotective benefits. nih.gov Glaucoma involves the activation of microglial and macroglial cells in the retina, which can lead to neuroinflammation and neuronal damage. nih.gov Cilastatin's potential to modulate these inflammatory processes suggests it could be a candidate for managing neurodegenerative conditions. nih.gov
Anti-cancer Context: While cilastatin itself does not possess anti-cancer activity, its nephroprotective qualities are highly relevant in oncology. nih.gov The kidney damage caused by chemotherapeutic agents like cisplatin is a significant dose-limiting factor. nih.govascopubs.org Studies in rats have demonstrated that cilastatin can prevent cisplatin-induced nephrotoxicity without interfering with its anti-cancer efficacy. nih.gov In vitro tests on various cancer cell lines (cervical, colon, breast, and bladder) confirmed that cilastatin did not prevent cisplatin-induced cancer cell death. nih.gov This selective protection of kidney cells could allow for the use of higher, more effective doses of chemotherapy, potentially improving cancer treatment outcomes. nih.govascopubs.org
Structure-Activity Relationship (SAR) and Rational Design for Novel Inhibitors
Understanding the structure-activity relationship (SAR) of cilastatin is crucial for the rational design of new, more potent, or specific DPEP1 inhibitors. Cilastatin is a derivative of the amino acid cysteine. mdpi.com Its structure features key components that are essential for its inhibitory activity, including a dimethylcyclopropane group and a heptenoic acid chain with an amino group. wikipedia.org
Research into novel inhibitors often involves modifying the cilastatin molecule to enhance its properties or create new functionalities.
Synthesis of Derivatives: Scientists have synthesized various derivatives of cilastatin. One approach involves the amidation of the α-amino group with fatty acid chlorides, such as decanoyl or oleoyl (B10858665) chloride, to create lipidic derivatives. nih.gov These modifications alter the molecule's amphiphilic character, which has been exploited in the development of drug delivery systems. nih.govbohrium.com
Analog Synthesis for Quality Control: The synthesis of related substances of cilastatin, as documented in pharmacopeias, is essential for quality control and impurity profiling. For instance, methods have been developed to synthesize specific related substances (B, C, and G) by reacting cilastatin precursors with compounds like (E)-3-penten-2-one or by migrating double bonds within the molecular structure. cjph.com.cn These synthetic efforts provide insight into which parts of the molecule are susceptible to chemical change and help in understanding the stability of the core structure.
Design of Novel Inhibitors: The development of other enzyme inhibitors, such as those for combretastatin (B1194345) A-4, provides a blueprint for the rational design process that could be applied to cilastatin analogs. nih.govmdpi.com This process often involves synthesizing a series of compounds with systematic modifications and evaluating their activity. For example, introducing different chemical moieties (like esters, amides, or piperazine (B1678402) rings) can significantly alter properties such as solubility and cytotoxic activity. nih.govmdpi.com A similar systematic approach, modifying the core structure of cilastatin, could lead to the discovery of new inhibitors with improved therapeutic profiles.
Applications in Advanced Drug Delivery Systems and Nanomedicine
Cilastatin is increasingly being incorporated into advanced drug delivery systems and nanomedicine platforms to enhance its therapeutic effects and enable novel applications. nih.gov
Nanoparticle Encapsulation: A primary strategy involves encapsulating cilastatin, often along with imipenem (B608078), into various types of nanoparticles. This approach aims to protect the drugs from degradation, control their release, and target them to specific sites in the body. d-nb.infonih.gov Polymeric nanoparticles, using biodegradable polymers like polylactide-co-glycolide (PLGA) and poly(ε-caprolactone) (PCL), have been successfully formulated. d-nb.infonih.gov These nano-formulations have shown enhanced antimicrobial activity and the ability to overcome bacterial resistance compared to the free drugs. nih.gov
Liposomal Formulations: Nanoliposomes are another promising carrier for cilastatin. nih.gov These are spherical vesicles composed of phospholipid bilayers that can encapsulate both hydrophilic and hydrophobic drugs. Studies have demonstrated that imipenem/cilastatin-loaded nanoliposomes exhibit increased efficacy against pathogenic bacteria like Pseudomonas aeruginosa, particularly in eradicating biofilms. nih.govresearchgate.net The liposomal formulation enhances drug stability and penetration into bacterial biofilms. nih.gov
Mesoporous Silica (B1680970) Nanoparticles (MSNs): A novel approach utilizes lipidic derivatives of cilastatin as "drug-structure-directing agents" (DSDA) to synthesize MSNs. nih.govmdpi.comnih.gov In this one-step process, the cilastatin derivative not only acts as a template to form the porous structure of the silica nanoparticles but also serves as the active drug cargo. nih.govnih.gov This method eliminates separate drug-loading steps and creates a system capable of sustained and controlled release of cilastatin. nih.govmdpi.com These cilastatin-loaded MSNs are being investigated to reduce the kidney toxicity associated with cancer chemotherapy. bohrium.com
Below is a table summarizing the characteristics of different nanocarrier systems developed for cilastatin.
| Nanocarrier Type | Polymer/Material | Particle Size (nm) | Key Findings | Reference(s) |
| Polymeric Nanoparticles | Poly(ε-caprolactone) (PCL) | - | Enhanced microbial susceptibility; faster microbial killing; eliminated bacterial attachment. | nih.gov |
| Polymeric Nanoparticles | Polylactide-co-glycolide (PLGA) | - | Inhibited dynamic growth of resistant bacteria compared to free drug. | d-nb.inforesearchgate.net |
| Nanoliposomes | Lecithin/Cholesterol | 30 - 39 | High encapsulation efficiency (97-98%); lower MIC/MBC values; greater biofilm eradication. | nih.gov |
| Mesoporous Silica Nanoparticles (MSN) | Silica | 50 - 70 | High surface area (up to 1073 m²/g); sustained and controlled drug release over days. | nih.govmdpi.com |
MIC: Minimum Inhibitory Concentration, MBC: Minimum Bactericidal Concentration
Computational Chemistry and In Silico Drug Design for Cilastatin Analogs
Computational chemistry and in silico drug design are powerful tools that can accelerate the discovery and optimization of novel cilastatin analogs. These methods use computer simulations and modeling to predict how molecules will behave and interact with biological targets, saving time and resources compared to traditional laboratory screening.
Principle of In Silico Design: The process typically involves creating a computational model of the target enzyme, in this case, dehydropeptidase-I. Potential drug candidates, or analogs of an existing drug like cilastatin, can then be "docked" into the active site of the enzyme model to predict their binding affinity and orientation. This allows researchers to prioritize which novel compounds to synthesize and test in the lab.
Methodologies: Several computational techniques are employed in rational drug design:
Molecular Docking: This technique predicts the preferred binding mode of a ligand (e.g., a cilastatin analog) to a receptor (DPEP1). frontiersin.org
Quantitative Structure-Activity Relationship (QSAR): QSAR models are mathematical equations that relate the chemical structure of a series of compounds to their biological activity. frontiersin.org By analyzing the physicochemical properties of known active and inactive compounds, QSAR can predict the activity of new, unsynthesized analogs. frontiersin.org
Molecular Dynamics (MD) Simulations: MD simulations model the movement of atoms and molecules over time, providing insights into the stability of the drug-receptor complex and the dynamics of their interaction. nih.govnih.gov
Binding Free Energy Calculations: Methods like MM-GBSA (Molecular Mechanics/Generalized Born Surface Area) are used to calculate the binding free energy of a ligand to its target, offering a more quantitative prediction of binding affinity. nih.gov
While specific studies detailing the in silico design of cilastatin analogs are not extensively published, the principles are well-established. For example, the computational design of new generations of compstatin (B549462) analogs for complement system inhibition demonstrates a typical workflow. nih.gov This involves generating new peptide sequences, testing their binding efficacy through MD simulations, and optimizing for properties like solubility and affinity. nih.gov A similar strategy could be applied to cilastatin, starting with its known structure, generating virtual libraries of analogs with modified functional groups, and using docking and simulation to identify promising candidates with enhanced DPEP1 inhibition or other desired properties.
Q & A
Q. What are the key physicochemical properties of cilastatin sodium critical for experimental design?
Cilastatin sodium is a hygroscopic, off-white to white amorphous compound with the molecular formula C₁₆H₂₅N₂NaO₅S (MW: 380.44). Its high solubility in water (>100 mg/mL) and methanol enables its use in aqueous and organic solvent-based formulations. Researchers must store it in cold, dry conditions to prevent moisture absorption, which can alter stability and purity . For structural verification, infrared spectroscopy (IR) and optical rotation analysis ([α]²⁰_D: +41.5° to +44.5°) are essential .
Q. How can cilastatin sodium be synthesized, and what are common related substances?
The synthesis involves derivatizing heptenoic acid with a cyclopropane carboxamide group and a thioether-linked amino acid side chain. Key intermediates include (S)-2,2-dimethylcyclopropanecarboxamide and (R)-2-amino-2-carboxyethylthio moieties. Related substances often arise during synthesis, such as descyclopropyl-cilastatin (formed via cyclopropane ring degradation) and oxidized thioether derivatives (due to sulfur oxidation). These impurities are monitored using reverse-phase HPLC with UV detection at 210 nm .
Q. What analytical methods ensure cilastatin sodium’s purity and identity in research settings?
The USP specifies:
- Chromatographic purity : Gradient HPLC (C18 column, mobile phase: phosphoric acid/acetonitrile) detects impurities at ≤0.5% each, with cilastatin purity ≥98.5% .
- Heavy metals : ≤20 ppm via atomic absorption spectroscopy .
- Residual solvents : Gas chromatography (GC) with flame-ionization detection quantifies acetone (≤1.0%), methanol (≤0.5%), and mesityl oxide (≤0.4%) .
Advanced Research Questions
Q. How does cilastatin sodium mitigate antibiotic-induced nephrotoxicity in vitro?
Cilastatin inhibits renal dehydropeptidase-I (DHP-I), preventing the degradation of imipenem and reducing tubular accumulation of nephrotoxic drugs like vancomycin. In proximal tubular epithelial cells (RPTECs), cilastatin (1–10 µg/mL) decreases vancomycin-induced apoptosis by 40–60% by attenuating mitochondrial dysfunction (measured via JC-1 staining for membrane potential) and caspase-3 activation. It also reduces intracellular vancomycin concentration by 30% via competition for organic anion transporters .
Q. What methodological challenges arise in quantifying cilastatin sodium in biological matrices?
Due to its polar nature and low plasma protein binding (<20%), cilastatin requires stabilization with EDTA to prevent enzymatic degradation. LC-MS/MS methods with deuterated internal standards (e.g., cilastatin-d₄) achieve sensitivity down to 0.1 µg/mL. Key parameters:
Q. How do structural modifications impact cilastatin’s enzymatic inhibition efficacy?
The (Z)-configuration of the heptenoic acid double bond and the (S)-cyclopropane carboxamide group are critical for DHP-I binding. Modifications like replacing the cyclopropane with a phenyl group reduce inhibition potency by >90% (IC₅₀ shifts from 0.8 µM to 75 µM). Similarly, substituting the thioether with a sulfoxide decreases stability in oxidative environments .
Q. What experimental strategies resolve contradictions in cilastatin’s reported pharmacokinetic parameters?
Discrepancies in half-life (t½: 0.9–1.5 hrs) and volume of distribution (Vd: 0.2–0.3 L/kg) arise from species-specific DHP-I activity and assay variability. To standardize
- Use continuous renal replacement therapy (CRRT) models in rodents to mimic human renal clearance.
- Apply population pharmacokinetics (NONMEM) to account for inter-individual variability in enzyme expression .
Methodological Guidelines
- Stability Testing : Conduct forced degradation studies (acid/alkali hydrolysis, thermal stress) with HPLC-UV to identify degradation pathways. Cilastatin degrades fastest under alkaline conditions (pH 9.0), forming a carboxylate derivative .
- In Vivo Dosing : Co-administer cilastatin (1:1 ratio with imipenem) in animal models to maintain therapeutic efficacy. Adjust doses for renal impairment using creatinine clearance (CrCl) thresholds .
- Data Interpretation : Compare impurity profiles against USP Reference Standards using peak area normalization. For nephrotoxicity studies, validate apoptosis markers (e.g., Annexin V/PI) with flow cytometry .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
